1,1'-Sulfonylbis(4-tert-butylbenzene)
Overview
Description
1,1’-Sulfonylbis(4-tert-butylbenzene) is an organic compound known for its unique chemical properties. It is a white crystalline solid that is insoluble in water but soluble in organic solvents such as chloroform and benzene. This compound has been widely used in scientific research due to its stability and reactivity.
Preparation Methods
The synthesis of 1,1’-Sulfonylbis(4-tert-butylbenzene) typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with a suitable base. The reaction is carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity. Industrial production methods often involve large-scale reactions in specialized reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
1,1’-Sulfonylbis(4-tert-butylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the tert-butyl groups can be replaced by other substituents under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Sulfonylbis(4-tert-butylbenzene) has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the development of new materials, including polymers and electronic devices such as OLEDs and solar cells.
Biochemistry: It has been studied for its potential antioxidant properties and its ability to act as a radical scavenger, protecting cells from oxidative stress.
Medicine: Research has shown that it possesses anti-inflammatory and anti-cancer properties, making it a candidate for drug development.
Mechanism of Action
The exact mechanism of action of 1,1’-Sulfonylbis(4-tert-butylbenzene) is not fully understood. it is believed to act as a radical scavenger by donating a hydrogen atom to free radicals, thus preventing them from causing cellular damage. Its antioxidant properties may also contribute to its ability to protect cells from oxidative stress. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Comparison with Similar Compounds
1,1’-Sulfonylbis(4-tert-butylbenzene) can be compared with other similar compounds such as:
tert-Butylbenzene: An aromatic hydrocarbon with a benzene ring substituted with a tert-butyl group.
iso-Butylbenzene: Another aromatic hydrocarbon with a different alkyl substitution pattern.
sec-Butylbenzene: Similar to tert-butylbenzene but with a different structural arrangement of the butyl group.
What sets 1,1’-Sulfonylbis(4-tert-butylbenzene) apart is its sulfonyl functional group, which imparts unique chemical properties and reactivity, making it valuable in various research applications.
Properties
IUPAC Name |
1-tert-butyl-4-(4-tert-butylphenyl)sulfonylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2S/c1-19(2,3)15-7-11-17(12-8-15)23(21,22)18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGFHAXHQIHSOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280828 | |
Record name | 1,1'-sulfonylbis(4-tert-butylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80280828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5453-70-3 | |
Record name | NSC18866 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1'-sulfonylbis(4-tert-butylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80280828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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